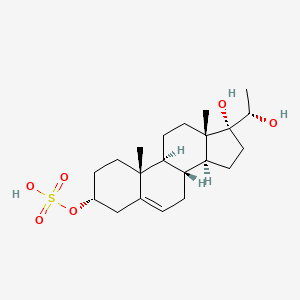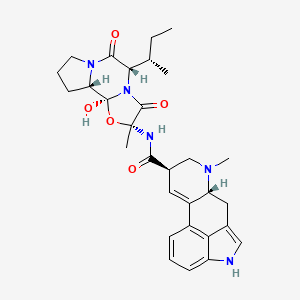
gold resinate mr7901-p
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
gold resinate mr7901-p: is a complex organometallic compound. It is known for its unique composition, which includes sulfurized copaiba balsams mixed with turpentine and gold salts. This compound is recognized for its diverse applications in various scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of balsams, copaiba, sulfurized, mixed with turpentine, gold salts involves several steps. The process begins with the sulfurization of copaiba balsams, which is then mixed with turpentine. The resulting mixture is further reacted with gold salts to form the final compound. The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the sulfurization of copaiba balsams and subsequent mixing with turpentine and gold salts are carried out under controlled conditions. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
gold resinate mr7901-p undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more components are replaced by other chemical groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
gold resinate mr7901-p has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Medicine: Explored for its potential therapeutic properties and used in the development of new drugs.
Industry: Utilized in industrial processes for its unique chemical properties
Mécanisme D'action
The mechanism of action of balsams, copaiba, sulfurized, mixed with turpentine, gold salts involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects through various biochemical pathways, including enzyme inhibition and modulation of cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gold Resinate MR7901-P: Similar in composition but differs in specific applications and properties.
Sulfurized Turpentine Compounds: Share some chemical properties but lack the unique combination with gold salts.
Uniqueness
This compound stands out due to its unique combination of components, which imparts distinct chemical properties and a wide range of applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound .
Propriétés
Numéro CAS |
68990-27-2 |
|---|---|
Formule moléculaire |
C10H18Au2S2 |
Poids moléculaire |
596.3 g/mol |
Nom IUPAC |
gold(1+);1-methyl-4-(2-sulfidopropan-2-yl)cyclohexane-1-thiolate |
InChI |
InChI=1S/C10H20S2.2Au/c1-9(2,11)8-4-6-10(3,12)7-5-8;;/h8,11-12H,4-7H2,1-3H3;;/q;2*+1/p-2 |
Clé InChI |
OSXGAIDUJXYDPI-UHFFFAOYSA-L |
SMILES |
CC1(CCC(CC1)C(C)(C)[S-])[S-].[Au+].[Au+] |
SMILES canonique |
CC1(CCC(CC1)C(C)(C)[S-])[S-].[Au+].[Au+] |
| 68990-27-2 | |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)



![Diethyl 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-3-carboxylate)](/img/structure/B1494059.png)
![[(3S,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B1494065.png)


![(2S)-2-hydroxy-2-[(2S,3R,4S)-4-hydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]acetaldehyde](/img/structure/B1494074.png)

![Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate](/img/structure/B1494083.png)

